Isoxazol-3-yl dihydrogen phosphate
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Overview
Description
Isoxazol-3-yl dihydrogen phosphate is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazol-3-yl dihydrogen phosphate typically involves the formation of the isoxazole ring followed by phosphorylation. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isoxazol-3-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoxazole derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole-3-carboxylic acid derivatives, while reduction can produce isoxazole-3-ylmethanol derivatives .
Scientific Research Applications
Isoxazol-3-yl dihydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of isoxazol-3-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to isoxazol-3-yl dihydrogen phosphate include:
- Isoxazole-3-carboxylic acid
- Isoxazole-3-ylmethanol
- Isoxazole-5-carboxylic acid
Uniqueness
This compound is unique due to its specific phosphate group, which can impart distinct chemical and biological properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C3H4NO5P |
---|---|
Molecular Weight |
165.04 g/mol |
IUPAC Name |
1,2-oxazol-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C3H4NO5P/c5-10(6,7)9-3-1-2-8-4-3/h1-2H,(H2,5,6,7) |
InChI Key |
BMNAAUYRJDQIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1OP(=O)(O)O |
Origin of Product |
United States |
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